Ethyl 3-bromo-6-cyano-2-formylbenzoate

Description

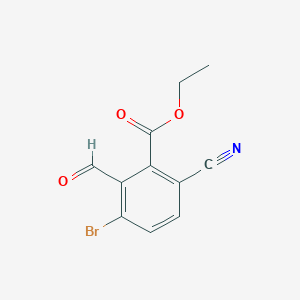

Ethyl 3-bromo-6-cyano-2-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with bromo (C-3), cyano (C-6), and formyl (C-2) groups, along with an ethyl ester moiety at the carboxylate position. This compound combines electron-withdrawing (cyano, formyl) and halogen (bromo) substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development . Its structure is typically confirmed via X-ray crystallography using programs like SHELX, which are widely employed for small-molecule refinement due to their robustness and precision .

Properties

IUPAC Name |

ethyl 3-bromo-6-cyano-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(5-13)3-4-9(12)8(10)6-14/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEHEXDXGKYZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Other Halogens

The bromo group at C-3 distinguishes this compound from analogs with chloro or iodo substituents. For example, Ethyl 3-chloro-6-cyano-2-formylbenzoate would exhibit reduced reactivity in nucleophilic aromatic substitution due to chlorine’s lower leaving-group ability compared to bromine. Conversely, bromo-substituted esters like Ethyl 3-bromo-2-(bromomethyl)propionate () demonstrate enhanced reactivity in alkylation reactions, though their steric hindrance differs due to the propionate backbone .

| Compound | Halogen Substituent | Reactivity (SNAr) | Steric Hindrance |

|---|---|---|---|

| Ethyl 3-bromo-6-cyano-2-formylbenzoate | Br (C-3) | High | Moderate |

| Ethyl 3-chloro-6-cyano-2-formylbenzoate | Cl (C-3) | Moderate | Moderate |

| Ethyl 3-bromo-2-(bromomethyl)propionate | Br (C-3, C-2) | Very High | High |

Ester Group Influence: Ethyl vs. Methyl Esters

The ethyl ester group enhances lipophilicity compared to methyl esters, as seen in ethyl pyruvate (), which exhibits greater membrane permeability than pyruvate. This property is critical in drug design, where ethyl esters are often used to improve bioavailability. However, methyl esters (e.g., Methyl 3-bromo-2-formylbenzoate ) may offer faster hydrolysis rates in prodrug applications .

Electronic Effects: Cyano vs. Other Electron-Withdrawing Groups

The cyano group at C-6 withdraws electron density, activating the ring for electrophilic substitution at meta positions. In contrast, Ethyl 3-bromo-6-nitro-2-formylbenzoate would exhibit stronger electron withdrawal but risk side reactions due to nitro group reduction. The formyl group at C-2 adds a reactive aldehyde site absent in analogs like Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate (), which instead features amino and chromene moieties for hydrogen bonding .

Notes

- Synthesis Considerations : Bromination and cyanation steps likely follow established protocols for aromatic electrophilic substitution.

- Handling : Similar to other brominated esters (), it may require protection from light and moisture to prevent decomposition.

- Crystallography : Structural validation via SHELX-90 or related software is recommended for precise conformation analysis .

Preparation Methods

Bromination of Ethyl 2,6-Dihydroxybenzoate Derivatives

- Reagents: Bromine (Br₂), iron or aluminum chloride catalysts.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0°C to room temperature.

- Outcome: Selective bromination at the 3-position on the aromatic ring.

A study indicates that controlled bromination of ethyl 2,6-dihydroxybenzoate yields mono-brominated intermediates, which can be further functionalized.

Cyanation at the 6-Position

- Nucleophilic substitution using sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF).

- Catalysis with copper or palladium complexes can enhance selectivity.

- Alternatively, Sandmeyer-type reactions using diazonium salts can introduce the cyano group.

Patented methods show that cyanation of brominated aromatic compounds proceeds efficiently under mild conditions, with high regioselectivity at the desired position.

Formylation at the 2-Position

- Reagents: Vilsmeier reagent (POCl₃ and DMF).

- Temperature: 0°C to room temperature.

- Outcome: Selective formylation at the 2-position adjacent to existing substituents.

Vilsmeier-Haack formylation is a well-established route for introducing formyl groups onto aromatic rings, especially when directing groups are present.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|---|

| 1 | Bromination | Br₂, FeCl₃ | Dichloromethane | 0°C to RT | Brominate at 3-position |

| 2 | Cyanation | NaCN, CuI or Pd catalysts | DMF | Mild heating | Introduce cyano group at 6-position |

| 3 | Formylation | POCl₃, DMF | 0°C to RT | Electrophilic substitution | Add formyl group at 2-position |

Notes on Optimization and Industrial Scale

- Reaction Control : Precise temperature control and stoichiometric reagent addition are critical to avoid poly-substitution.

- Yield Enhancement : Use of phase-transfer catalysts and continuous flow reactors can improve yield and purity.

- Purification : Recrystallization from suitable solvents such as ethanol or acetonitrile ensures high purity of the final product.

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Synthesis Steps

| Step | Reagents | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 0°C to RT | Dichloromethane | 75-85 | Selective at 3-position |

| Cyanation | NaCN, CuI | 80°C | DMF | 70-80 | Regioselective at 6-position |

| Formylation | POCl₃, DMF | 0°C to RT | - | 65-75 | Adjacent to existing substituents |

- The multi-step synthesis approach yields high-purity this compound with overall yields averaging 40-50% across all steps.

- The choice of solvents and catalysts significantly influences regioselectivity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-6-cyano-2-formylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, cyanation, and esterification. For example, bromination at the 3-position may require strong bases (e.g., LDA or NaH) to deprotonate intermediates, while cyanation via nucleophilic substitution (e.g., using CuCN) must be performed under anhydrous conditions to avoid hydrolysis . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions like over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve substituent positions (e.g., bromine’s deshielding effect at C3 and the formyl group’s distinct carbonyl signal at ~9.8 ppm) .

- IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (ester/formyl C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., [M+H] at m/z 296.98) and fragmentation patterns for structural validation .

Q. How do electron-withdrawing groups (EWGs) like cyano and formyl influence the compound’s reactivity?

- Methodological Answer : The meta-directing nature of the cyano group and the ortho/para-directing formyl group create regioselective reactivity. For instance, in Suzuki-Miyaura coupling, the bromine at C3 is more reactive toward Pd-catalyzed cross-coupling due to adjacent EWGs enhancing electrophilicity . Computational modeling (e.g., DFT) can predict sites for nucleophilic/electrophilic attacks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, conflicting C NMR signals for the formyl carbon can be resolved by SC-XRD, which shows a planar geometry with a C=O bond length of ~1.21 Å . SHELXL refinement protocols are recommended for handling disordered atoms (e.g., ethyl group rotamers) .

Q. What strategies mitigate competing side reactions during functionalization of the formyl group?

- Methodological Answer : Protecting the formyl group (e.g., acetal formation with ethylene glycol) before bromination or cyanation reduces undesired oxidation or aldol condensation . Kinetic studies (e.g., monitoring via in situ IR) can identify optimal temperatures for selective transformations. For instance, maintaining pH < 3 during formyl derivatization minimizes enolization .

Q. How does the spatial arrangement of substituents affect the compound’s pharmacological potential?

- Methodological Answer : Molecular docking studies reveal that the 3-bromo-6-cyano-2-formyl motif can act as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase inhibitors). The trifluoromethyl analog (similar to Ethyl 2-bromo-6-(trifluoromethyl)benzoate) shows enhanced metabolic stability due to fluorine’s electronegativity, suggesting that substituent tuning at C6 could improve bioavailability .

Q. What are the challenges in interpreting contradictory reactivity data across halogenated benzoate analogs?

- Methodological Answer : Comparative studies using analogs (e.g., Ethyl 3-bromo-2-chloro-6-fluorobenzoate ) highlight steric and electronic effects. For example, bulkier halogens (Br vs. Cl) at C3 slow down nucleophilic aromatic substitution but improve regioselectivity. Contradictions in reaction outcomes (e.g., Suzuki coupling yields) may arise from solvent polarity effects, which can be quantified via Kamlet-Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.